1-(Piperidin-4-yl)cyclopropan-1-ol

Medicinal Chemistry Building Block Selection Physicochemical Property Optimization

Researchers often face failed synthetic campaigns when substituting cyclopropyl-piperidine regioisomers with divergent biological performance. 1-(Piperidin-4-yl)cyclopropan-1-ol (CAS 1358782-67-8) eliminates this risk with its defined 4-position substitution pattern, providing a single rotatable bond for conformational rigidity and improved diastereoselectivity. • CNS MPO-optimized: XLogP3 0.2, TPSA 32.3 Ų, 2 HBD, 2 HBA - ideal for brain-penetrant candidates. • Orthogonal functionalization: Sterically accessible piperidine nitrogen for amide coupling or reductive amination; cyclopropanol hydroxyl for etherification. • Fragment library compliant: MW 141.21 Da satisfies rule-of-three criteria with a distinct 3D vector for diversity-oriented screening.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 1358782-67-8
Cat. No. B1375484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)cyclopropan-1-ol
CAS1358782-67-8
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CNCCC1C2(CC2)O
InChIInChI=1S/C8H15NO/c10-8(3-4-8)7-1-5-9-6-2-7/h7,9-10H,1-6H2
InChIKeyCHGCHEYIMSEZOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-4-yl)cyclopropan-1-ol: Identity & Procurement


1-(Piperidin-4-yl)cyclopropan-1-ol (CAS 1358782-67-8) is a bicyclic heterocycle in which a cyclopropanol ring is directly attached to the 4-position of a piperidine scaffold. Its molecular formula is C8H15NO (MW 141.21 g/mol) and it is identified by the InChIKey CHGCHEYIMSEZOO-UHFFFAOYSA-N [1]. Computed properties include an XLogP3-AA of 0.2, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and a relatively low topological polar surface area (TPSA) of 32.3 Ų, features that underpin its utility as a compact, polar building block [1]. The compound is primarily offered as a free base or as the hydrochloride salt (CAS 1955524-52-3) for use as a synthetic intermediate in medicinal chemistry and drug discovery .

4-piperidinyl cyclopropanol scaffold
Available as free base or hydrochloride salt
Compact polar building block for med chem

Non-Interchangeability of 1-(Piperidin-4-yl)cyclopropan-1-ol


Closely related piperidine-cyclopropanol analogs vary in the ring attachment point (2-, 3-, or 4-position) and in the functional group carried on the cyclopropane (hydroxyl, carboxylic acid, or methylene-extended hydroxyl). These structural permutations directly alter key physicochemical properties such as lipophilicity, hydrogen-bonding capacity, and conformational flexibility, which in turn can affect synthetic reactivity, coupling efficiency, and the pharmacokinetic profile of downstream products [1]. Because substituted cyclopropyl piperidines are frequently employed as scaffolds in drug discovery—for example as GPR119 agonists or CXCR4 inhibitors—even minor modifications at the piperidine nitrogen or the cyclopropane ring can result in non-overlapping structure-activity relationships and divergent biological performance [2]. Generic substitution between regioisomers or functional analogs of this compound class therefore carries a high risk of failed synthetic campaigns or irreproducible pharmacological data unless supported by direct comparative evidence.

Regioisomer mismatch
2- or 3-piperidinyl attachment alters lipophilicity and TPSA, shifting solubility and SAR profiles.
Functional group mismatch
Carboxylic acid or methylene-extended analogs differ in ionization, polarity, and coupling reactivity.
Linker-length mismatch
Methylene spacer increases rotatable bonds and logP, affecting conformational preference and lead-likeness.

1-(Piperidin-4-yl)cyclopropan-1-ol: Quantitative Differentiation Evidence


Hydrophilicity: 4-Piperidinyl vs. 3-Piperidinyl Cyclopropanol

The 4-substituted regioisomer, 1-(piperidin-4-yl)cyclopropan-1-ol, exhibits a lower predicted lipophilicity (XLogP3-AA = 0.2) compared to 1-(piperidin-3-yl)cyclopropan-1-ol (XLogP3-AA = 0.5), a difference of 0.3 log units [1]. This difference arises from the distinct electronic environment of the piperidine ring-attachment points and translates to a measurable shift in aqueous solubility and permeability. The 4-substituted isomer also possesses 2 hydrogen bond donors and 2 hydrogen bond acceptors, identical to the 3-substituted isomer, but its lower TPSA (32.3 Ų vs. 37.3 Ų for the 3-substituted isomer) indicates a slightly more compact polar surface, which may favor membrane permeation when both donors and acceptors are engaged [1].

XLogP3-AA comparison
Cross-study comparable
Target: 0.2 vs Comparator: 0.5 (Δ 0.3)
More hydrophilic core may support low-logP design
Computed XLogP3; experimental validation advised
Medicinal Chemistry Building Block Selection Physicochemical Property Optimization

Rotatable Bond Constraint: 4-Piperidinyl vs. 2-Piperidinyl Cyclopropanol

1-(Piperidin-4-yl)cyclopropan-1-ol possesses a single rotatable bond (the C–C bond connecting the piperidine and the cyclopropanol), whereas 1-(piperidin-2-yl)cyclopropan-1-ol, owing to the ortho-like substitution, exhibits two rotatable bonds due to the increased degrees of freedom of the exocyclic cyclopropanol [1]. In addition, the TPSA of the 4-substituted isomer is 32.3 Ų, compared to 29.5 Ų for the 2-substituted isomer, reflecting a small but real difference in solvent-accessible polar surface [1].

Rotatable bond count
Cross-study comparable
1 rot. bond (target) vs 2 (2-isomer); TPSA 32.3 vs 29.5 Ų
Higher rigidity may correlate with binding entropy advantage
Computed values; in vitro binding data unavailable
Conformational Restriction Scaffold Design Medicinal Chemistry

Hydroxyl vs. Carboxylic Acid on Cyclopropane Core

1-(Piperidin-4-yl)cyclopropan-1-ol bears a hydroxyl group on the cyclopropane, giving it an XLogP3-AA of 0.2 and a neutral charge state around physiological pH (computed pKa ~15, though experimental data are absent). In contrast, 1-(piperidin-4-yl)cyclopropane-1-carboxylic acid (XLogP3-AA = -0.5) carries an acidic functionality that is predominantly ionized at physiological pH, resulting in markedly higher aqueous solubility but potentially limiting membrane permeation [1]. The TPSA for the acid analog is 69.6 Ų, more than double that of the alcohol (32.3 Ų), underscoring a fundamental difference in polarity and hydrogen-bonding capacity that dictates the choice of coupling reactions and the physicochemical profile of the final conjugated products [1].

Functional group impact
Cross-study comparable
OH: XLogP 0.2, TPSA 32.3; COOH: -0.5, TPSA 69.6 (Δ 0.7 log, 37.3 Ų)
OH may support permeability retention; COOH enables polar scaffold coupling
Computed; experimental pKa and solubility data needed
Synthetic Intermediate Physicochemical Property Comparison Coupling Partner Selection

Direct vs. Methylene-Spaced Attachment: Lipophilicity Impact

Insertion of a methylene spacer between the piperidine and the cyclopropanol ring, as in 1-[(piperidin-4-yl)methyl]cyclopropan-1-ol, increases the rotatable bond count from 1 to 2 and raises the XLogP3-AA from 0.2 to 0.6, a 0.4-log-unit increase in lipophilicity [1]. This structural extension also affects the spatial orientation of the cyclopropanol hydroxyl, potentially altering its ability to act as a hydrogen-bond donor or acceptor in a binding pocket. The direct-attachment isomer (1-(piperidin-4-yl)cyclopropan-1-ol) therefore provides a more hydrophilic, lower molecular weight core that can be used when minimizing lipophilicity and molecular complexity is a design goal [1].

Linker-length effect
Cross-study comparable
Direct: XLogP 0.2, MW 141.2; CH₂-spacer: 0.6, MW 155.2 (Δ 0.4, 14 Da)
Direct attachment aligns with lead-like space criteria
Computed properties; no comparative synthetic yield data
Linker Optimization Building Block Selection LogP Tuning

Applications and Procurement of 1-(Piperidin-4-yl)cyclopropan-1-ol


CNS-Penetrant Lead Scaffold

The combination of low predicted lipophilicity (XLogP3-AA = 0.2), minimal rotatable bonds (1), and a compact polar surface (TPSA = 32.3 Ų) positions 1-(piperidin-4-yl)cyclopropan-1-ol as an attractive core scaffold for CNS-targeting drug discovery programs. These properties align with optimal CNS multiparameter optimization (MPO) scores, supporting its use in the design of brain-penetrant candidates [1].

Late-Stage Functionalization Intermediate

The sterically accessible 4-position piperidine nitrogen allows for selective functionalization (e.g., amide bond formation, reductive amination) while the cyclopropanol hydroxyl can be orthogonally protected or directly employed in etherification reactions. The compound's single rotatable bond imparts conformational rigidity that can improve diastereoselectivity in subsequent transformations [1].

Hydrophilic Spacer Replacement for Morpholine/Piperazine

In situations where a morpholine or piperazine ring introduces excessive hydrogen-bond acceptors or metabolic liabilities, 1-(piperidin-4-yl)cyclopropan-1-ol can serve as a replacement that provides a similar polar surface area (TPSA 32.3 Ų) with reduced hydrogen-bond acceptor count (2), potentially lowering CYP-mediated clearance while maintaining aqueous solubility [1].

Fragment-Based Lead Discovery Component

With a molecular weight of 141.21 Da, 2 hydrogen bond donors, and 2 hydrogen bond acceptors, the compound satisfies the 'rule of three' criteria for fragment libraries. Its regiospecific 4-substitution pattern offers a distinct 3D vector for fragment growth compared to 3- or 2-substituted isomers, making it a valuable addition to diversity-oriented screening collections [1].

Application
Selection Property
Validation Focus
CNS-penetrant lead scaffold
Predicted CNS MPO alignment
logP, TPSA, HBD profile review
Late-stage functionalization intermediate
Orthogonal protection & rigidity
Diastereoselectivity & coupling efficiency
Hydrophilic spacer replacement
Lower HBA count than morpholine/piperazine cores
CYP liability & solubility assessment
Fragment-based lead discovery
Rule-of-three compliance & 3D vector diversity
Fragment screening & growth vector mapping
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